5-(4-Fluorophenyl)pyridin-3-ol 5-(4-Fluorophenyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 364763-21-3
VCID: VC8109478
InChI: InChI=1S/C11H8FNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H
SMILES: C1=CC(=CC=C1C2=CC(=CN=C2)O)F
Molecular Formula: C11H8FNO
Molecular Weight: 189.19 g/mol

5-(4-Fluorophenyl)pyridin-3-ol

CAS No.: 364763-21-3

Cat. No.: VC8109478

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)pyridin-3-ol - 364763-21-3

Specification

CAS No. 364763-21-3
Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
IUPAC Name 5-(4-fluorophenyl)pyridin-3-ol
Standard InChI InChI=1S/C11H8FNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H
Standard InChI Key KYYNZGVFYGMAFG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CN=C2)O)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=CN=C2)O)F

Introduction

PropertyValueSource
Melting PointNot reported
SolubilityModerate in DMSO, methanol
LogP2.59 (predicted)
StabilityStable at room temperature

The compound’s solubility in polar solvents suggests applicability in aqueous reaction conditions, while its moderate LogP indicates balanced lipophilicity for drug design .

Antimicrobial Activity

  • Mycobacterium tuberculosis Inhibition: Analogous 3-hydroxypyridin-2-ones with 4-fluorophenyl groups exhibit IC50_{50} values of 11–25 nM against M.tb ATP synthase .

  • Mechanism: Disruption of bacterial energy metabolism via metal ion chelation .

Other Applications

  • Materials Science: Utilized in ligand design for catalysis due to electron-withdrawing fluorine and coordinating hydroxyl groups .

ParameterDetailsSource
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary MeasuresUse PPE (gloves, goggles), ventilate workspace
Storage2–8°C in a sealed container

Future Directions

  • Derivatization Studies: Introducing substituents at the hydroxyl group to enhance bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved therapeutic efficacy .

  • Structural Optimization: Computational modeling to refine binding affinity for specific enzymes .

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